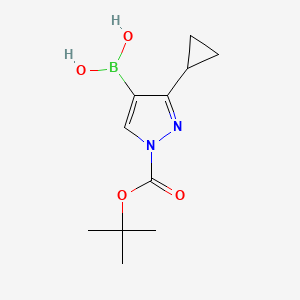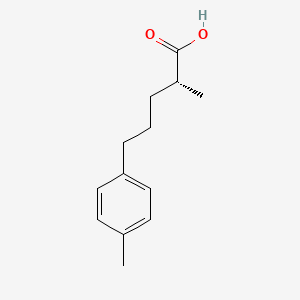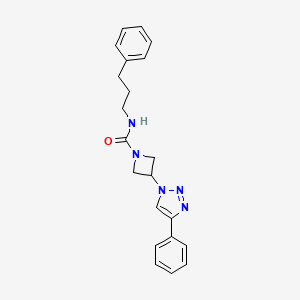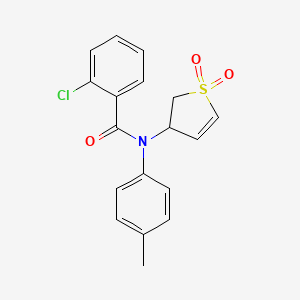
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, also known as 7-hydroxy-2,6-dimethylchromen-4-one, is a naturally occurring compound found in many plants, including the Chinese herb, Astragalus membranaceus. It is a powerful antioxidant with a wide range of biological activities, such as anti-inflammatory, anti-viral, anti-tumor, and anti-cancer properties. In recent years, 7-hydroxy-2,6-dimethylchromen-4-one has been studied extensively for its potential applications in medical and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Biological Screening
- Biological Screening : Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown significant cytotoxic and bactericidal activities, highlighting their potential in antibacterial and anticancer applications (Khan et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide exhibited strong antimicrobial activities, suggesting their use in combating bacterial infections (Čačić et al., 2006).
Application in Cell Detection
- Cell Detection : A study on a coumarin–pyrazolone probe showed its efficacy in detecting Cr3+ ions in living cells, indicating its potential in biological and medical imaging (Mani et al., 2018).
Antioxidant Properties
- Antioxidant Activity : A coumarin derivative exhibited high antioxidant activities, suggesting its potential use in therapies requiring antioxidative properties (Abd-Almonuim et al., 2020).
Anticancer Drug Development
- Potential in Anticancer Drugs : Chromene derivatives have shown promise as leads in the development of new anticancer drugs, particularly as DNA intercalators (Santana et al., 2020).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activity : Another study highlighted the broad spectrum of antibacterial activities of coumarin derivatives, as well as potent antifungal effects against Candida albicans (Khan et al., 2004).
Propriétés
IUPAC Name |
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-7-4-10-13(5-12(7)17)19-8(2)14(15(10)18)11-6-20-9(3)16-11/h4-6,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKSBIZYPYAIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

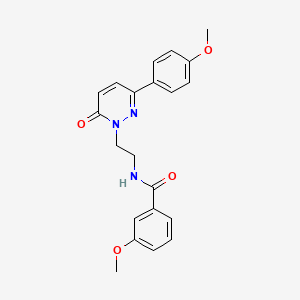
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
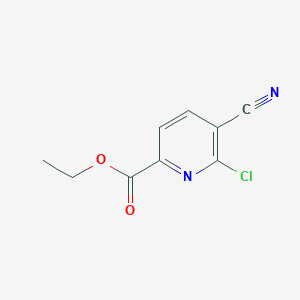
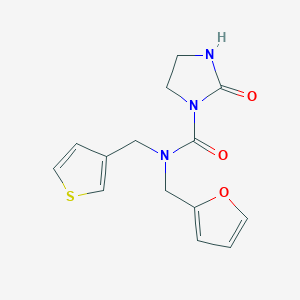
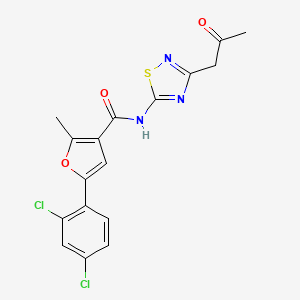
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)

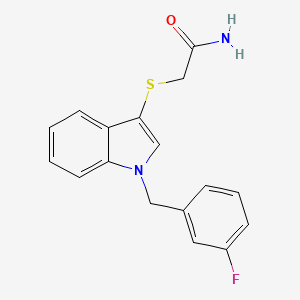
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2381141.png)
